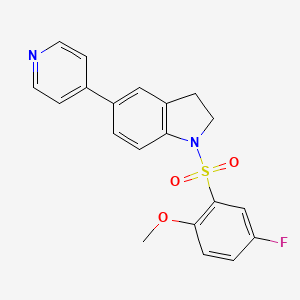

1-((5-Fluoro-2-methoxyphenyl)sulfonyl)-5-(pyridin-4-yl)indoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-((5-Fluoro-2-methoxyphenyl)sulfonyl)-5-(pyridin-4-yl)indoline, also known as FIPI, is a small molecule inhibitor that has been developed as a potent and selective inhibitor of phospholipase D (PLD) enzymes. PLD is an important enzyme involved in several cellular processes, including membrane trafficking, signal transduction, and cytoskeletal organization. The inhibition of PLD by FIPI has been shown to have significant effects on several cellular functions, making it an important tool for scientific research.

Scientific Research Applications

- FSPI has shown promise as an anticancer agent due to its ability to selectively target cancer cells. Researchers have explored its potential in inhibiting tumor growth and metastasis .

- FSPI can serve as a boron carrier for BNCT, a cancer treatment that exploits the capture of thermal neutrons by boron-10 nuclei. Upon neutron capture, boron-10 releases high-energy particles that selectively damage tumor cells while sparing healthy tissue .

- Researchers have investigated FSPI as a component in chemical sensors. Its unique structure allows for sensitive detection of specific analytes, such as metal ions or organic molecules .

- FSPI can be incorporated into photosensitizers for PDT. In PDT, light activates the photosensitizer, leading to localized production of reactive oxygen species that destroy cancer cells .

- Chemists utilize FSPI in synthetic routes to create complex molecules. Its sulfonyl group and indoline scaffold enable diverse transformations, making it valuable for constructing pharmaceutical intermediates .

- FSPI derivatives can be labeled with fluorescent or radioactive tags for bioimaging. These probes help visualize specific cellular processes, protein interactions, or disease markers .

Anticancer Agents

Boron Neutron Capture Therapy (BNCT)

Chemical Sensors

Photodynamic Therapy (PDT)

Organic Synthesis

Bioimaging Probes

Mechanism of Action

Target of Action

It is known that boronic acids and their esters, which this compound may be related to, are often used in the design of new drugs and drug delivery devices .

Mode of Action

It is known that the kinetics of the reaction of similar compounds is dependent on the substituents in the aromatic ring .

Biochemical Pathways

It is known that the ph strongly influences the rate of the reaction of similar compounds, which is considerably accelerated at physiological ph .

Pharmacokinetics

It is known that similar compounds are only marginally stable in water , which could impact their bioavailability.

Result of Action

It is known that similar compounds are considered for use in neutron capture therapy .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . For instance, the pH of the environment strongly influences the rate of the reaction of similar compounds . Therefore, care must be taken when considering these compounds for pharmacological purposes .

properties

IUPAC Name |

1-(5-fluoro-2-methoxyphenyl)sulfonyl-5-pyridin-4-yl-2,3-dihydroindole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN2O3S/c1-26-19-5-3-17(21)13-20(19)27(24,25)23-11-8-16-12-15(2-4-18(16)23)14-6-9-22-10-7-14/h2-7,9-10,12-13H,8,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKYYEMBSJPJZGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC3=C2C=CC(=C3)C4=CC=NC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((5-Fluoro-2-methoxyphenyl)sulfonyl)-5-(pyridin-4-yl)indoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-bromo-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2382553.png)

![6-(benzo[d][1,3]dioxol-5-yl)-2-(2-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)ethyl)pyridazin-3(2H)-one](/img/structure/B2382554.png)

![8-(4-Propan-2-ylphenyl)-13-prop-2-enyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2382555.png)

![ethyl 4-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2382564.png)

![1-(3-chlorophenyl)-6-(phenethylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2382567.png)